molecular formula C9H11NO5S B1361429 (4-Methoxy-benzenesulfonylamino)-acetic acid CAS No. 13029-74-8

(4-Methoxy-benzenesulfonylamino)-acetic acid

Cat. No. B1361429
CAS RN: 13029-74-8
M. Wt: 245.25 g/mol
InChI Key: YMPHCYPWPATWRU-UHFFFAOYSA-N
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Description

The compound “(4-Methoxy-benzenesulfonylamino)-acetic acid” is a derivative of benzenesulfonyl chloride . Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .


Synthesis Analysis

The synthesis of benzenesulfonyl derivatives typically involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . The synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy has also been reported .


Chemical Reactions Analysis

Benzenesulfonyl chloride is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

Scientific Research Applications

Stereochemistry and Ligand Exchange

(4-Methoxy-benzenesulfonylamino)-acetic acid has been involved in studies focused on understanding the stereochemical aspects of ligand exchange reactions. Specifically, research on ferrocenyl diphosphine ligands has shown that the exchange of α-methoxy or α-dimethylamino groups by phosphines in acetic acid can proceed with either retention or inversion of configuration, depending on the substrate stereoisomer. The parameters influencing these reactions, like relative configuration or substitution patterns, are of significant interest in stereochemical studies (Schuecker et al., 2010).

Environmental Degradation Studies

The compound has also been mentioned in the context of environmental studies, especially concerning the degradation of benzene dye intermediates like 4-methoxy-2-nitroaniline (4M2NA). Advanced oxidation processes like the Fenton oxidation have been studied to understand the degradation mechanism of such compounds. These studies are crucial for environmental remediation, particularly in treating wastewater containing toxic and potentially carcinogenic substances (Guo et al., 2018).

Crystallography and Structural Analysis

Crystallography studies involving (4-Methoxy-benzenesulfonylamino)-acetic acid have provided insights into molecular structures and interactions. For instance, research on 4-methoxybenzamidinium acetate reveals how the ionic components in the crystal are associated via hydrogen bonds, forming a one-dimensional structure. Such studies are fundamental in understanding molecular interactions and designing materials with desired properties (Irrera & Portalone, 2012).

Organic Synthesis and Catalysis

The compound has been used in the field of organic synthesis and catalysis. For example, research on the oxidative coupling of 2-methoxy-1,4-benzoquinone and arenes in acetic acid explores how methoxyaryl-substituted 1,4-benzoquinones can be synthesized. Such reactions are catalyzed effectively by systems like Pd(OAc)2/heteropoly acid with dioxygen as the oxidant, showcasing the compound's role in facilitating chemical transformations (Oliveira et al., 2002).

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-15-7-2-4-8(5-3-7)16(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPHCYPWPATWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351640
Record name (4-Methoxy-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzenesulfonylamino)-acetic acid

CAS RN

13029-74-8
Record name (4-Methoxy-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxybenzenesulfonamido)acetic acid
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